molecular formula C17H14ClNO3 B6409684 5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261988-08-2

5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6409684
CAS RN: 1261988-08-2
M. Wt: 315.7 g/mol
InChI Key: UZBIHRJKRRRZAI-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid (5-Cl-3-CPA-PBA) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a powerful reagent used in the synthesis of a variety of compounds, and its unique properties make it an attractive choice for a variety of laboratory experiments.

Scientific Research Applications

5-Cl-3-CPA-PBA has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of organic compounds, and the study of biochemical and physiological processes. It has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antifungal agents, and anti-inflammatory drugs. It has also been used in the synthesis of organic compounds, such as dyes, polymers, and surfactants. Finally, 5-Cl-3-CPA-PBA has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein structure, and cell signaling.

Mechanism of Action

The mechanism of action of 5-Cl-3-CPA-PBA is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory effects of 5-Cl-3-CPA-PBA.
Biochemical and Physiological Effects
5-Cl-3-CPA-PBA has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is thought to be responsible for the anti-inflammatory effects of the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Cl-3-CPA-PBA in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This makes it an attractive choice for experiments involving biochemical and physiological processes. However, there are some limitations to using 5-Cl-3-CPA-PBA in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, the compound is relatively unstable and must be stored in a cool, dry place.

Future Directions

The potential applications of 5-Cl-3-CPA-PBA are vast and varied. The compound could be used to develop new medicinal drugs or to study biochemical and physiological processes in greater detail. It could also be used to synthesize new organic compounds, such as dyes, polymers, and surfactants. Finally, 5-Cl-3-CPA-PBA could be used in the development of new analytical techniques and instrumentation.

Synthesis Methods

5-Cl-3-CPA-PBA can be synthesized from 3-chloro-4-methylbenzoic acid and cyclopropylamine in a two-step reaction. In the first step, the 3-chloro-4-methylbenzoic acid is treated with a base (e.g. sodium hydroxide) to form the sodium salt of 3-chloro-4-methylbenzoic acid. In the second step, the sodium salt of 3-chloro-4-methylbenzoic acid is treated with cyclopropylamine to form 5-Cl-3-CPA-PBA. The reaction is carried out in an aqueous solution and is typically complete within 30 minutes.

properties

IUPAC Name

3-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-8-12(7-13(9-14)17(21)22)10-2-1-3-11(6-10)16(20)19-15-4-5-15/h1-3,6-9,15H,4-5H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBIHRJKRRRZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691751
Record name 5-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-08-2
Record name 5-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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